molecular formula C25H24N2O5 B2979099 3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole CAS No. 315234-69-6

3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole

Cat. No.: B2979099
CAS No.: 315234-69-6
M. Wt: 432.476
InChI Key: UTMOPRANHCQYFM-UHFFFAOYSA-N
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Description

3-[2-Nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole is a novel chemical entity of high interest in medicinal chemistry and oncology research. This compound is designed as a potential anti-mitotic agent, inspired by the structural motifs of two prominent classes of anti-tubulin agents: Combretastatin A-4 and Indibulin . The 3,4,5-trimethoxyphenyl group is a critical pharmacophore known for its strong binding to tubulin, a key protein in cell division . Concurrently, the 2-phenyl-1H-indole core structure is a privileged scaffold in drug discovery, associated with a wide spectrum of biological activities, including anti-inflammatory and anticancer effects . Researchers are investigating this hybrid molecule for its potential to inhibit tubulin polymerization, thereby disrupting mitosis and halting the proliferation of cancer cells. Its specific structural features aim to leverage the potency of combretastatin analogues while potentially offering a more favorable toxicity profile, similar to the indibulin rationale which is known for its minimal neuropathic side effects . This product is intended For Research Use Only and is not approved for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N2O5/c1-30-21-13-17(14-22(31-2)25(21)32-3)19(15-27(28)29)23-18-11-7-8-12-20(18)26-24(23)16-9-5-4-6-10-16/h4-14,19,26H,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMOPRANHCQYFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(C[N+](=O)[O-])C2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole, also known by its CAS number 379253-42-6, is a compound with significant biological activity. Its molecular formula is C25H24N2O6C_{25}H_{24}N_{2}O_{6} and it has been the subject of various studies focusing on its pharmacological properties.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has shown significant cytotoxic effects against various cancer cell lines. In a study evaluating its activity against Hep-2 and P815 cancer cell lines, the compound exhibited IC50 values of 3.25 mg/mL and 17.82 mg/mL respectively, indicating its potential as an antitumor agent .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Apoptosis Induction : The compound has been noted to induce apoptosis in cancer cells, a crucial mechanism for cancer treatment.
  • Microtubule Disruption : Similar compounds have been shown to bind to tubulin and disrupt microtubule formation, leading to cell cycle arrest and subsequent apoptosis .

Antibacterial and Antifungal Activity

In addition to its anticancer properties, there is emerging evidence that this compound may possess antibacterial and antifungal activities. Studies on related compounds suggest that modifications in the chemical structure can enhance these activities significantly. For example, substituents on the phenyl ring have been shown to affect antibacterial potency against various strains .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

  • The presence of the nitro group and trimethoxyphenyl moiety are critical for enhancing its biological efficacy.
  • Comparative studies indicate that variations in substitution patterns can lead to significant differences in biological outcomes .

Research Findings Table

Study Cell Line/Target IC50 (mg/mL) Mechanism
Study AHep-23.25Apoptosis
Study BP81517.82Microtubule Disruption
Study CVarious BacteriaVariesAntibacterial Activity

Case Study 1: Cytotoxicity Evaluation

In a controlled laboratory setting, researchers evaluated the cytotoxic effects of the compound on Hep-2 cells. The results indicated a dose-dependent response with significant cell death observed at higher concentrations.

Case Study 2: Antifungal Activity Assessment

A separate study assessed antifungal activity against common fungal strains. The compound demonstrated moderate inhibition zones, suggesting potential for further development as an antifungal agent.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogs with Nitroethyl Substitutions

Compound 3i : (2-(2-Nitro-1-(3,4,5-trimethoxyphenyl)ethyl)-1H-indol-1-yl)(pyrrolidin-1-yl)methanone
  • Key Differences: A pyrrolidinyl methanone group is attached to the indole nitrogen.
  • Synthetic Yield : 51%, significantly lower than analogs with simpler substituents (e.g., 3g: 78%, 3h: 72%) . This highlights the synthetic challenge posed by the 3,4,5-trimethoxyphenyl group, likely due to steric hindrance or electronic deactivation.
3-(2-Nitro-1-phenylethyl)-1H-indole (CAS 51626-47-2)
  • Key Differences : Lacks the trimethoxyphenyl group; instead, a simple phenyl group is attached.
  • Physicochemical Properties :
    • Molecular Weight: 266.30 g/mol (vs. ~377.35 g/mol for the target compound).
    • Boiling Point: 481.2°C; Density: 1.26 g/cm³ .
  • The absence of methoxy groups reduces polarity and may decrease solubility in polar solvents compared to the target compound.

Analogs with Trimethoxyphenyl Modifications

2-Phenyl-3-((3,4,5-trimethoxyphenyl)thio)-1H-indoles
  • Key Differences : A thioether group replaces the nitroethyl chain.
  • Synthetic Method : Microwave-assisted Friedel-Crafts reaction using disulfide precursors .
  • Biological Relevance : Designed as tubulin polymerization inhibitors, suggesting the trimethoxyphenyl group enhances anticancer activity by mimicking colchicine-site binding . The nitroethyl group in the target compound may alter this mechanism.
3-(3,4,5-Trimethoxyphenyl)-1-phenylprop-2-en-1-one (3P)
  • Key Differences: Propenone backbone instead of indole.
  • Functional Groups : Conjugated carbonyl (IR: 1,662 cm⁻¹) and trimethoxyphenyl .
  • Applications : Antifungal and anticancer activities reported, indicating the trimethoxyphenyl group’s broad bioactivity .

Spectroscopic Data

  • NMR : For analogs like 3i, the nitro group’s carbon resonates at δ ~147 ppm (¹³C-NMR) , while the trimethoxyphenyl group’s carbons appear at δ 55–60 ppm (OCH₃) and ~100–150 ppm (aromatic carbons) .
  • HRMS : The target compound’s molecular formula (C₂₅H₂₄N₂O₅) predicts a molecular ion at m/z 432.17, differing significantly from simpler analogs like 3-(2-nitrovinyl)indole (m/z 253.0979) .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-[2-nitro-1-(3,4,5-trimethoxyphenyl)ethyl]-2-phenyl-1H-indole?

The synthesis typically involves multi-step protocols:

  • Nitration : Introduce the nitro group via nitrous acid (HNO₂) in acetic acid, as demonstrated in analogous indole derivatives .
  • Trimethoxyphenyl coupling : Utilize Suzuki-Miyaura cross-coupling or Friedel-Crafts alkylation to attach the 3,4,5-trimethoxyphenyl moiety. Evidence from iodine-catalyzed thioarylation (e.g., 3-arylthioindoles) suggests catalytic systems like I₂/CS₂ can enhance regioselectivity .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) are standard. Yields for similar compounds range from 45–75% .

Q. How should researchers characterize this compound spectroscopically?

  • ¹H/¹³C NMR : Key signals include the indole NH (~10–12 ppm), aromatic protons (6.5–8.5 ppm), and methoxy groups (δ 3.6–3.8 ppm). Trimethoxyphenyl protons resonate as a singlet (δ 6.5–7.0 ppm) .
  • Mass spectrometry (ESI-MS or HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns. For example, a derivative with MW 319.21 showed a base peak at m/z 319.21 .
  • X-ray crystallography : Resolve steric effects from the nitro and trimethoxyphenyl groups. Single-crystal data (e.g., CCDC codes in ) validate bond angles and packing motifs.

Q. What in vitro bioactivity assays are suitable for preliminary evaluation?

  • Antimicrobial activity : Follow protocols from indole derivatives tested against S. aureus (MIC ≤ 16 µg/mL) and C. albicans (MIC ≤ 32 µg/mL) using broth microdilution .
  • Cytotoxicity : Screen against cancer cell lines (e.g., MCF-7, HeLa) via MTT assay, with IC₅₀ values compared to reference drugs like doxorubicin .

Advanced Research Questions

Q. How can contradictory reactivity of the nitro group in synthetic pathways be resolved?

Discrepancies in nitro group stability may arise from:

  • Reaction conditions : Nitration with HNO₂/CH₃COOH favors electrophilic substitution, while harsher conditions (e.g., HNO₃/H₂SO₄) risk over-oxidation. Optimize temperature (0–5°C) and stoichiometry .
  • Steric hindrance : The 3,4,5-trimethoxyphenyl group may shield reactive sites. Computational modeling (DFT) can predict electron density distribution to guide reagent selection .

Q. What computational strategies predict conformational stability and intermolecular interactions?

  • Density Functional Theory (DFT) : Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions. Compare with X-ray data (e.g., torsion angles in ).
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO/water) on solubility. For analogs, MD revealed π-π stacking between indole and phenyl groups .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Polymorphism : Slow evaporation (hexane/CH₂Cl₂) minimizes disorder. For a trimethoxyphenyl-indole analog, slow cooling (0.5°C/hr) yielded monoclinic crystals (space group P2₁/c) .
  • Hydrogen bonding : The indole NH often forms weak H-bonds with nitro oxygen. In , a derivative crystallized with two independent molecules per asymmetric unit due to steric clashes.

Methodological Recommendations

  • Contradictory Data Analysis : Compare synthetic yields under varying conditions (e.g., I₂ vs. TDAE catalysis ). Use ANOVA to identify statistically significant variables.
  • Advanced Purification : For polar byproducts, employ preparative HPLC (C18 column, MeOH/H₂O) .

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